N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine
Overview
Description
N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine, also known as DFNA-2, is a small molecule that has been extensively studied for its potential applications in scientific research. DFNA-2 is a type of diamine compound that is used as a ligand in the synthesis of various metal complexes. The compound is known for its unique chemical properties, which make it an attractive candidate for a wide range of research applications.
Mechanism of Action
The exact mechanism of action of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and facilitating their reactivity. The unique chemical properties of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine make it an attractive candidate for the synthesis of metal complexes with specific properties.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity. This makes it an attractive candidate for use in scientific research.
Advantages and Limitations for Lab Experiments
N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits unique chemical properties that make it an attractive candidate for the synthesis of metal complexes. However, one limitation of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is its relatively low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine. One potential direction is the synthesis of new metal complexes using N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine as a ligand. These complexes could be designed to exhibit specific properties, such as catalytic activity or magnetic properties. Another potential direction is the investigation of the biochemical and physiological effects of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine and its metal complexes. This could lead to the development of new therapeutic agents or diagnostic tools. Overall, N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. The compound is used as a ligand in the synthesis of various metal complexes, which have been shown to exhibit unique chemical properties. These metal complexes have been used in a wide range of applications, including catalysis, drug discovery, and materials science.
properties
IUPAC Name |
N'-[(2,6-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F2N2/c1-4-18(5-2)10-11-19(6-3)12-13-14(16)8-7-9-15(13)17/h7-9H,4-6,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISJJOCNFJZOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C=CC=C1F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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